molecular formula C14H26N2O3 B14794333 (R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate

Cat. No.: B14794333
M. Wt: 270.37 g/mol
InChI Key: NAFYYNLLADPVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a pivaloyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-pyrrolidinol with pivaloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems and advanced purification techniques such as chromatography can further enhance the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate: A similar compound without the ®-configuration.

    tert-Butyl (1-acetylpyrrolidin-3-yl)carbamate: A compound with an acetyl group instead of a pivaloyl group.

    tert-Butyl (1-benzoylpyrrolidin-3-yl)carbamate: A compound with a benzoyl group instead of a pivaloyl group.

Uniqueness

®-tert-Butyl (1-pivaloylpyrrolidin-3-yl)carbamate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities

Properties

IUPAC Name

tert-butyl N-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)11(17)16-8-7-10(9-16)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFYYNLLADPVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.